1-(Trifluoroacetyl)-4-piperidinemethanol
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Overview
Description
1-(Trifluoroacetyl)-4-piperidinemethanol is an organic compound characterized by the presence of a trifluoroacetyl group attached to a piperidine ring, which is further substituted with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoroacetyl)-4-piperidinemethanol typically involves the reaction of 4-piperidinemethanol with trifluoroacetic anhydride or trifluoroacetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoroacetyl)-4-piperidinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of trifluoromethyl-substituted piperidines.
Substitution: Formation of various substituted piperidinemethanol derivatives.
Scientific Research Applications
1-(Trifluoroacetyl)-4-piperidinemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Trifluoroacetyl)-4-piperidinemethanol involves its interaction with specific molecular targets. The trifluoroacetyl group is known for its electron-withdrawing properties, which can influence the reactivity of the compound. This group can form strong hydrogen bonds with biological targets, leading to the modulation of enzymatic activity or receptor binding. The piperidine ring provides structural stability and can interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Trifluoroacetic acid: Shares the trifluoroacetyl group but lacks the piperidine and methanol moieties.
Trifluoroacetyl chloride: Used as a reagent in the synthesis of trifluoroacetylated compounds.
Trifluoroacetic anhydride: Another reagent for introducing the trifluoroacetyl group.
Uniqueness: 1-(Trifluoroacetyl)-4-piperidinemethanol is unique due to the combination of the trifluoroacetyl group with the piperidine ring and methanol group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(hydroxymethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)7(14)12-3-1-6(5-13)2-4-12/h6,13H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCHBGGKBUIKER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438210 |
Source
|
Record name | 1-(TRIFLUOROACETYL)-4-PIPERIDINEMETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156459-82-4 |
Source
|
Record name | 1-(TRIFLUOROACETYL)-4-PIPERIDINEMETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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